Cas no 70737-12-1 (Methyl 2-chloroacetimidate HCl)

Methyl 2-chloroacetimidate HCl structure
70737-12-1 structure
商品名:Methyl 2-chloroacetimidate HCl
CAS番号:70737-12-1
MF:C3H6NOCl.HCl
メガワット:143.99978
CID:858871
PubChem ID:329763489

Methyl 2-chloroacetimidate HCl 化学的及び物理的性質

名前と識別子

    • Methyl 2-chloroacetimidate HCl
    • methyl 2-chloroethanimidate,hydrochloride
    • 70737-12-1
    • Methyl2-chloroacetimidatehydrochloride
    • methyl 2-chloroethanecarboximidate hydrochloride
    • Methyl chloroacetimidate hydrochloride
    • Methyl 2-chloroacetimidate hydrochloride
    • Methyl 2-chloroethanimidate--hydrogen chloride (1/1)
    • SCHEMBL3072682
    • CS-0150960
    • BS-44597
    • MFCD16621446
    • ZPKRTCMWHONHLA-UHFFFAOYSA-N
    • DTXSID50506709
    • E73793
    • AKOS026677351
    • Methyl 2-chloroethanimidoate hydrochloride
    • METHYL 2-CHLOROETHANIMIDATE HYDROCHLORIDE
    • F1905-7033
    • methyl 2-chloroethanimidate;hydrochloride
    • QN8KX59U3D
    • Ethanimidic acid, 2-chloro-, methyl ester, hydrochloride
    • Ethanimidic acid, 2-chloro-, methyl ester, hydrochloride (1:1)
    • MDL: MFCD16621446
    • インチ: InChI=1S/C3H6ClNO.ClH/c1-6-3(5)2-4;/h5H,2H2,1H3;1H
    • InChIKey: ZPKRTCMWHONHLA-UHFFFAOYSA-N
    • ほほえんだ: COC(=N)CCl.Cl

計算された属性

  • せいみつぶんしりょう: 142.99061
  • どういたいしつりょう: 142.9904692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 54.8
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų

じっけんとくせい

  • ゆうかいてん: 77-82 °C
  • PSA: 33.08

Methyl 2-chloroacetimidate HCl セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • 危険物標識: Xi
  • ちょぞうじょうけん:−20°C

Methyl 2-chloroacetimidate HCl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A705882-250mg
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 95%
250mg
$20.0 2023-06-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
717444-5G
Methyl 2-chloroacetimidate HCl
70737-12-1
5G
¥960.77 2022-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TJ990-200mg
Methyl 2-chloroacetimidate HCl
70737-12-1 95%
200mg
124.0CNY 2021-07-09
Ambeed
A705882-5g
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 97%
5g
$180.0 2025-02-21
1PlusChem
1P003S44-1g
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 97%
1g
$70.00 2023-12-16
Aaron
AR003SCG-1g
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 97%
1g
$47.00 2025-02-11
1PlusChem
1P003S44-10g
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 97%
10g
$249.00 2024-04-21
Aaron
AR003SCG-10g
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 97%
10g
$284.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221600-5g
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 97%
5g
¥1591.00 2024-05-02
1PlusChem
1P003S44-5g
Methyl 2-chloroacetimidate hydrochloride
70737-12-1 97%
5g
$156.00 2024-04-21

Methyl 2-chloroacetimidate HCl 関連文献

Methyl 2-chloroacetimidate HClに関する追加情報

Methyl 2-chloroacetimidate HCl (CAS No. 70737-12-1): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl 2-chloroacetimidate HCl, identified by its unique chemical identifier CAS No. 70737-12-1, is a compound of significant interest in the fields of chemical biology and medicinal chemistry. This compound, characterized by its chloroacetimidate core structure, has emerged as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The reactivity of the chloroacetimidate group makes it particularly valuable for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex organic molecules.

The utility of Methyl 2-chloroacetimidate HCl stems from its ability to participate in nucleophilic substitution reactions, where the chlorine atom can be displaced by a wide range of nucleophiles. This property is leveraged in the synthesis of peptidomimetics, where it serves as a precursor for introducing non-natural amino acids into peptide chains. Recent advancements in solid-phase peptide synthesis have highlighted the role of this compound in generating novel peptide-based therapeutics with enhanced stability and bioavailability.

In addition to its applications in peptide chemistry, Methyl 2-chloroacetimidate HCl has found applications in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The chloroacetimidate group can undergo cycloaddition reactions with various unsaturated substrates, facilitating the construction of five- and six-membered rings that are common motifs in pharmaceuticals. For instance, studies have demonstrated its use in the preparation of indole derivatives, which are known for their diverse pharmacological activities.

The compound's significance is further underscored by its role in the development of new synthetic methodologies. Researchers have explored its use in transition-metal-catalyzed cross-coupling reactions, where it acts as a coupling partner to introduce aryl or vinyl groups into molecular frameworks. These transformations have been particularly useful in generating complex organic molecules with tailored biological properties. The ability to perform such reactions under mild conditions makes Methyl 2-chloroacetimidate HCl an attractive choice for synthetic chemists aiming to optimize reaction efficiency and minimize side products.

Recent studies have also highlighted the compound's potential in drug discovery efforts. Its incorporation into libraries of heterocyclic compounds has led to the identification of novel scaffolds with promising biological activities. For example, derivatives of Methyl 2-chloroacetimidate HCl have been investigated for their potential as kinase inhibitors, which are critical targets in oncology research. The structural diversity achievable through its use allows for the exploration of multiple pharmacophores, enhancing the likelihood of discovering lead compounds with therapeutic potential.

The compound's versatility extends to its application in agrochemical research. Its role as a building block in the synthesis of novel pesticides has been explored, with particular focus on developing environmentally friendly alternatives to traditional agrochemicals. By incorporating Methyl 2-chloroacetimidate HCl into molecular design, researchers aim to create compounds that are effective against pests while minimizing ecological impact. This aligns with global efforts to develop sustainable agricultural practices that support food security without compromising environmental health.

The synthetic methodologies involving Methyl 2-chloroacetimidate HCl continue to evolve, driven by advancements in catalytic systems and reaction optimization techniques. Recent innovations have focused on improving the selectivity and yield of reactions involving this compound, ensuring that it remains a reliable tool for synthetic chemists. These improvements are crucial for reducing costs and environmental impact associated with large-scale organic synthesis.

In conclusion, Methyl 2-chloroacetimidate HCl (CAS No. 70737-12-1) is a multifaceted compound with broad applications across chemical biology and medicinal chemistry. Its reactivity and versatility make it an indispensable intermediate for constructing complex organic molecules, including pharmaceuticals and agrochemicals. As research continues to uncover new synthetic possibilities and applications, this compound will undoubtedly remain at the forefront of chemical innovation.

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